5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Description
5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound featuring multiple heterocyclic rings
Properties
IUPAC Name |
3-[1-(4-chloropyrazol-1-yl)ethyl]-4-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7S/c1-12-5-7-16(8-6-12)10-27-14(3)18(13(2)25-27)28-19(23-24-20(28)29)15(4)26-11-17(21)9-22-26/h5-9,11,15H,10H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAZLYCDHXKMKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)N3C(=NNC3=S)C(C)N4C=C(C=N4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from readily available precursors. One common route involves the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method yields the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Medicine: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of materials with specific properties, such as luminescent or conductive materials.
Mechanism of Action
The mechanism of action of 5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is not well-documented. it is likely to interact with molecular targets through its heterocyclic rings and functional groups. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: This compound consists of an aniline ring substituted with two chlorine atoms and has applications in the production of dyes and herbicides.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: These compounds are synthesized via cyclocondensation and have applications in fluorescence and as metal ion fluorescent probes.
5-Amino-1H-pyrazolo[4,3-b]pyridine: These derivatives are used in the synthesis of imidazo[1,2-a]pyrazolo[3,4-d]pyridines.
Uniqueness
5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
